N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride

Description

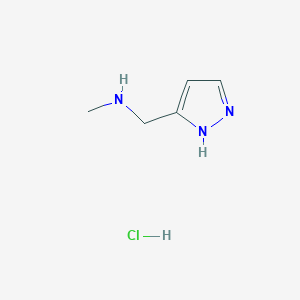

N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole-derived amine salt characterized by a methyl-substituted methanamine group attached to the 3-position of the pyrazole ring.

- Structure: The compound consists of a pyrazole core linked to a methylamine group, protonated as a hydrochloride salt. This structure enhances water solubility compared to non-ionic analogs, a common feature of amine salts .

- For instance, coupling reagents like EDCI/HOBt (used in ) may facilitate intermediate steps .

- Applications: Pyrazole derivatives are widely explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or receptor modulators. The hydrochloride salt form improves bioavailability for such applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-1-(1H-pyrazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-6-4-5-2-3-7-8-5;/h2-3,6H,4H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVVQNYJOKAJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305252-08-6 | |

| Record name | methyl[(1H-pyrazol-3-yl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride typically involves the reaction of N-methylmethanamine with a pyrazole derivative. One common method is the alkylation of pyrazole with N-methylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and growth, such as the PI3K/Akt pathway .

Antimicrobial Properties

Sulfonamides are historically known for their antimicrobial activity. This specific compound has potential applications in developing new antimicrobial agents, particularly against resistant strains of bacteria. The presence of the dimethylamino group enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth .

Biochemical Applications

Enzyme Inhibition Studies

The compound can serve as a valuable tool in enzyme inhibition studies. Its structure allows it to interact with various enzymes, making it useful for identifying enzyme activity and understanding metabolic pathways. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems .

Drug Design and Development

In drug design, the structural features of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide can be utilized to create analogs with improved pharmacological profiles. Structure-activity relationship (SAR) studies can help optimize its efficacy and selectivity against specific biological targets .

Environmental Science

Pollutant Degradation

Sulfonamide compounds are also investigated for their potential in environmental applications, particularly in the degradation of pollutants. Their ability to react with various organic compounds makes them suitable candidates for remediation processes in contaminated water sources. Research has shown that these compounds can facilitate the breakdown of persistent organic pollutants through chemical reactions that enhance biodegradability .

Data Table: Summary of Applications

| Field | Application | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis; modulates PI3K/Akt pathway |

| Antimicrobial Properties | Inhibits bacterial enzymes; effective against resistant strains | |

| Biochemistry | Enzyme Inhibition Studies | Interacts with enzymes like carbonic anhydrase |

| Drug Design and Development | Optimizes pharmacological profiles through SAR studies | |

| Environmental Science | Pollutant Degradation | Facilitates breakdown of organic pollutants |

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted a series of sulfonamide derivatives that demonstrated potent anticancer activity against various cancer cell lines. The study concluded that modifications to the sulfonamide structure could enhance efficacy against specific cancer types .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of sulfonamides indicated that certain derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in improving antibacterial potency .

- Environmental Remediation : A recent investigation into the use of sulfonamide compounds for environmental cleanup revealed their effectiveness in degrading chlorinated organic pollutants in water systems. The study suggested that these compounds could be integrated into bioremediation strategies to enhance pollutant degradation rates .

Mechanism of Action

The mechanism of action of N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anti-inflammatory studies, it may interact with inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride and its analogs:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Substituent Effects on Solubility :

- The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to neutral pyrazole-carboxamide derivatives (e.g., 3a in , MW 403.1, mp 133–135°C) due to ionic character .

- Aryl-substituted analogs (e.g., 3-methylphenyl in ) show increased lipophilicity, which may enhance membrane permeability but reduce solubility.

Salt Form Impact: Dihydrochloride salts (e.g., ) generally have higher solubility than mono-hydrochlorides but may exhibit hygroscopicity, complicating storage.

Heterocycle Core Differences :

- Pyrazole vs. oxadiazole: Pyrazoles are more basic due to two adjacent nitrogen atoms, favoring interactions in acidic environments. Oxadiazoles (e.g., ) are less basic and often used for metabolic stability .

Synthetic Complexity :

- Carboxamide derivatives () require multi-step coupling (EDCI/HOBt), while simpler amines (e.g., ) may be synthesized via direct alkylation, improving scalability .

Biological Activity

N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a methyl group attached to a pyrazole ring. Its structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating potent activity against Staphylococcus aureus and Escherichia coli:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.125 | S. aureus, E. coli |

2. Anticancer Activity

The compound has also demonstrated promising anticancer effects in vitro. In studies involving various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), it exhibited significant antiproliferative activity:

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| HeLa | 0.52 | High antiproliferative activity |

| MCF-7 | 0.34 | High antiproliferative activity |

| HT-29 | 0.86 | Moderate antiproliferative activity |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells and inhibits tubulin polymerization, similar to known chemotherapeutic agents such as colchicine .

3. Anti-inflammatory Activity

This compound has been evaluated for anti-inflammatory properties as well. It was shown to inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in experimental models .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been identified as a reversible inhibitor of monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism .

- Receptor Modulation : It may modulate receptors involved in inflammatory processes and cancer cell proliferation, contributing to its therapeutic effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was highlighted for its strong inhibitory effects on S. aureus and E. coli. The study concluded that this compound could serve as a lead for developing new antibiotics targeting resistant strains .

Case Study 2: Anticancer Potential

Another significant study focused on its anticancer potential, where the compound was tested against multiple cancer cell lines. The results demonstrated that it significantly reduced cell viability in HeLa and MCF-7 cells while exhibiting minimal toxicity towards normal fibroblasts, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride?

- Methodology :

- Route 1 : React thiazole or pyrazole derivatives with methylamine under controlled conditions, using ethanol or methanol as solvents. Temperature control (e.g., 50–80°C) is critical to minimize side reactions .

- Route 2 : Multi-step reactions involving alkylation or reductive amination of pyrazole precursors. For example, coupling 3-fluoroaniline derivatives with methylamine in the presence of a base (e.g., K₂CO₃) .

- Analytical Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry. Thin-layer chromatography (TLC) monitors reaction progress .

Q. What safety protocols should be followed when handling this compound?

- PPE : Use P95/P1 respirators for dust control; OV/AG/P99 respirators for higher protection. Wear chemical-resistant gloves (e.g., nitrile) and full-body protective suits .

- Exposure Control : Ensure local exhaust ventilation. Avoid discharge into drains due to potential aquatic toxicity .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents. Stability data indicate no decomposition under recommended conditions .

Q. What are the known physical and chemical properties of this compound?

- Available Data : Molecular weight (e.g., 253.73 g/mol for related pyrazole derivatives), melting points (218–220°C for nitrophenyl analogs), and solubility in polar solvents (e.g., ethanol, methanol) .

- Data Gaps : Critical properties like logP, vapor pressure, and flash point are unreported. Experimental determination via HPLC or gas chromatography is advised .

Advanced Research Questions

Q. How can researchers analyze the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for pyrazole ring protons (δ 7.5–8.5 ppm) and methylamine groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity ≥95% .

Q. What biological activities have been observed in related pyrazole derivatives, and how can these inform research on this compound?

- Antimicrobial Potential : Thiazole analogs (e.g., N-Methyl-1-(thiazol-2-yl)methanamine) show activity against E. coli and B. cereus. Structure-activity relationships (SAR) suggest pyrazole rings enhance membrane penetration .

- Neurological Targets : Pyridine-containing analogs interact with receptors via hydrogen bonding and hydrophobic interactions. Computational docking studies (e.g., AutoDock) can predict binding affinities .

Q. What computational methods are available to predict the reactivity and stability of this compound?

- Tools :

- PubChem Databases : Access computed properties (e.g., InChI keys, topological polar surface area) for reactivity predictions .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS .

- Reactivity Insights : The pyrazole ring’s electron-withdrawing nature may stabilize intermediates in nucleophilic substitution reactions. DFT calculations (e.g., Gaussian) can optimize reaction pathways .

Data Contradictions and Resolution

- Physical Properties : Discrepancies in reported melting points (e.g., 218–220°C vs. unpublished data) suggest batch variability. Validate via differential scanning calorimetry (DSC) .

- Toxicity Data : Acute toxicity is classified but lacks experimental LD50 values. In vitro assays (e.g., MTT on HepG2 cells) are recommended for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.